2,3-Dimethyl-7-nitro-1H-indole
Overview
Description
2,3-Dimethyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and nitro groups to the indole structure can enhance its chemical reactivity and biological activity, making this compound a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
2,3-Dimethyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound binds with high affinity to multiple receptors, influencing various biochemical pathways. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns . Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling cascades . For instance, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of this compound may lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular functions, such as altered gene expression or metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activities . At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be actively transported across cellular membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, depending on its physicochemical properties and interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-nitro-1H-indole typically involves the nitration of 2,3-dimethylindole. One common method is the reaction of 2,3-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 7-nitro derivative .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Electrophilic Aromatic Substitution: Halogens, sulfuric acid, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2,3-Dimethyl-7-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Electrophilic Aromatic Substitution: Halogenated, sulfonated, or alkylated indole derivatives.
Scientific Research Applications
2,3-Dimethyl-7-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroindole: Lacks the methyl groups, affecting its chemical properties and biological interactions.
2-Methyl-7-nitroindole: Contains only one methyl group, leading to different steric and electronic effects
Uniqueness
2,3-Dimethyl-7-nitro-1H-indole is unique due to the presence of both methyl and nitro groups, which enhance its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dimethyl-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCVOJTXZBTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194003 | |
Record name | Indole, 2,3-dimethyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41018-86-4 | |
Record name | 2,3-Dimethyl-7-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41018-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-7-nitroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041018864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41018-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 2,3-dimethyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-7-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethyl-7-nitroindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SP7VY56V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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